molecular formula C26H25NO4 B3954234 10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B3954234
M. Wt: 415.5 g/mol
InChI Key: HWFWDLWTQAJVRA-UHFFFAOYSA-N
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Description

This compound belongs to the indenoquinoline-dione family, characterized by a fused indene-quinoline core with two ketone groups at positions 9 and 11. Its synthesis involves a multicomponent reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate, catalyzed by heterogeneous Cu/zeolite-Y under reflux conditions . The catalyst’s Brønsted and Lewis acid sites enable high efficiency (yields up to 92%) and recyclability (5 cycles with minimal yield loss). Structural characterization employs FT-IR, NMR, and GC-MS, confirming the planar aromatic system and substituent positions .

Properties

IUPAC Name

10-(2,3-dimethoxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2)12-17-21(18(28)13-26)20(16-10-7-11-19(30-3)25(16)31-4)22-23(27-17)14-8-5-6-9-15(14)24(22)29/h5-11,20,27H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFWDLWTQAJVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C(=CC=C5)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione (referred to as compound 1 ) belongs to a class of indenoquinoline derivatives known for their diverse biological activities. This article reviews the biological activity of compound 1 based on available literature, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure

Compound 1 features a complex structure characterized by an indenoquinoline core with substituted phenyl groups. The presence of methoxy groups enhances its electron-donating properties, potentially influencing its biological interactions.

Biological Activity Overview

The biological activities of compound 1 have been investigated in various studies. Key findings include:

  • Antitumor Activity : Compound 1 has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies indicate that it inhibits cell proliferation and induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Antimicrobial Properties : Research indicates that compound 1 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
  • Anti-inflammatory Effects : Compound 1 has been reported to reduce pro-inflammatory cytokines in cell models, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that compound 1 may protect neuronal cells from oxidative stress-induced damage, indicating its potential in neurodegenerative disease models .

The mechanisms underlying the biological activities of compound 1 are multifaceted:

  • Cell Cycle Arrest : Compound 1 induces cell cycle arrest at the G2/M phase in cancer cells, leading to decreased cell division and increased apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production in cancer cells, contributing to oxidative stress and subsequent cell death .
  • Inhibition of Key Enzymes : Compound 1 has been identified as an inhibitor of certain key enzymes involved in cancer progression and inflammation, including topoisomerases and cyclooxygenases .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntitumorSignificant cytotoxicity
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Case Studies

Several case studies have highlighted the efficacy of compound 1:

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with compound 1 resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
  • Bacterial Inhibition Study : In a disk diffusion assay against E. coli and S. aureus, compound 1 exhibited zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of compound 1 significantly reduced levels of TNF-alpha and IL-6 compared to control groups .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., Cl, Br) .

Catalytic Performance and Recyclability

The Cu/zeolite-Y system outperforms alternatives due to:

  • Acid Site Diversity : Brønsted (Si–OH–Al) and Lewis (Cu²⁺) sites accelerate condensation and cyclization steps .
  • Reusability : Retains >85% activity after 5 cycles, attributed to zeolite-Y’s stable framework .
  • Reaction Time : Completes in 2–4 hours vs. 6–8 hours for ionic liquid or proline methods .

Q & A

Q. What is the optimal synthetic route for this compound, and how does catalyst selection influence yield?

The compound is synthesized via a one-pot multicomponent reaction using aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate in ethanol under reflux. A heterogeneous CuO/zeolite-Y catalyst is critical, reducing reaction time to 2–3 hours with yields exceeding 85% . The catalyst is prepared via hydrothermal synthesis followed by wet impregnation, creating Brønsted and Lewis acid sites that accelerate cyclocondensation. Post-reaction, the catalyst is recoverable for up to five cycles with <5% yield reduction .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Key methods include:

  • FT-IR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-H vibrations.
  • NMR : ¹H NMR confirms methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and tetrahydroquinoline ring protons (δ 1.2–2.5 ppm). ¹³C NMR resolves quaternary carbons in the indenoquinoline core .
  • GC-MS : Validates molecular ion peaks (e.g., m/z 455 for the parent compound) and fragmentation patterns . Advanced structural confirmation requires single-crystal X-ray diffraction, as demonstrated for related indenoquinoline derivatives .

Q. How is the heterogeneous Cu/zeolite-Y catalyst characterized, and what metrics define its efficiency?

Catalyst efficiency is assessed via:

  • Acidity : Pyridine FT-IR quantifies Brønsted (1540 cm⁻¹) and Lewis (1450 cm⁻¹) acid sites, critical for activating carbonyl groups .
  • Morphology : SEM/TEM reveal uniform CuO dispersion on zeolite-Y (particle size 10–20 nm), while BET analysis shows a surface area of ~350 m²/g, enhancing reactant adsorption .
  • Recyclability : EDS confirms minimal Cu leaching (<2%) after five cycles, ensuring consistent catalytic activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while maintaining stereochemical control?

Systematic optimization (e.g., DoE approaches) evaluates variables like temperature, solvent polarity, and catalyst loading. For example, ethanol outperforms DMF due to balanced polarity and low boiling point, minimizing side reactions. Table 3 in highlights optimal conditions: 80°C, 5 wt% catalyst, and 1:1.2 molar ratio of aldehyde to dimedone. Computational modeling (e.g., DFT) can predict transition states to guide stereoselective synthesis, though this requires validation via NOESY or X-ray crystallography .

Q. What mechanistic insights explain its reported inhibition of tyrosyl-DNA phosphodiesterase (TDP1), and how do substituents modulate activity?

Derivatives with electron-donating groups (e.g., 2,3-dimethoxy) enhance TDP1 inhibition by stabilizing π-π interactions with the enzyme’s aromatic residues. In vitro assays (e.g., fluorescence-based cleavage assays) show IC₅₀ values <1 µM, suggesting competitive binding to the catalytic pocket. Structure-activity relationship (SAR) studies reveal that methyl groups at C7 improve lipophilicity, enhancing cellular uptake .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Contradictions often arise from dynamic effects (e.g., ring puckering in tetrahydroquinoline). Strategies include:

  • Variable-temperature NMR to identify conformational exchange.
  • 2D NMR (COSY, HSQC) to assign overlapping proton environments.
  • Comparative analysis with DFT-calculated chemical shifts .

Q. What computational tools are effective in predicting physicochemical properties or reaction pathways for this compound?

COMSOL Multiphysics or Gaussian-based simulations model reaction kinetics, while MD simulations predict solubility and membrane permeability. For example, AI-driven platforms can automate parameter optimization (e.g., solvent selection) using historical reaction data . QSAR models correlate substituent effects with logP and bioavailability, though experimental validation via HPLC or DSC remains critical .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to isolate artifacts (e.g., byproducts from aldol condensation) .
  • Experimental Design : Use fractional factorial designs to prioritize variables (e.g., catalyst loading > solvent polarity) during optimization .
  • Biological Assays : Pair enzymatic inhibition studies with cytotoxicity profiling (e.g., MTT assays) to differentiate specific activity from nonspecific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 2
10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

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